An In-depth Technical Guide to the Synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate
An In-depth Technical Guide to the Synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, a keto-ester of potential interest in pharmaceutical and chemical research. The synthesis involves a multi-step process, commencing with commercially available starting materials and culminating in a Friedel-Crafts acylation to assemble the final product. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
I. Proposed Synthetic Pathway
The synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate can be logically approached through a convergent strategy. This involves the preparation of two key intermediates: 2-Ethoxybenzoyl chloride and Ethyl 7-chloroformylheptanoate . These intermediates are then coupled via a Friedel-Crafts acylation reaction. The overall synthetic scheme is depicted below.
Caption: Proposed convergent synthesis pathway for Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate.
II. Experimental Protocols
Step 1: Synthesis of 2-Ethoxybenzoic Acid from Salicylic Acid
This procedure outlines the ethylation of salicylic acid to produce 2-ethoxybenzoic acid.
Materials:
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Salicylic acid
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Acetone
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Sodium hydroxide (NaOH)
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Diethyl sulfate
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Hydrochloric acid (HCl)
Procedure:
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In a reaction vessel, dissolve salicylic acid in acetone.
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Add a solution of sodium hydroxide and stir the mixture.
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Slowly add diethyl sulfate to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture and remove the acetone under reduced pressure.
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Add water and an aqueous solution of sodium hydroxide to the residue and heat to hydrolyze any remaining ester.
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Cool the reaction mixture and acidify with hydrochloric acid to a pH of 1-2 to precipitate the product.
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Filter the precipitate, wash with cold water, and dry to yield 2-ethoxybenzoic acid.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |
| Salicylic Acid | 138.12 | 1.0 | 138.12 | - |
| Diethyl Sulfate | 154.18 | 2.8 | 431.7 | - |
| Sodium Hydroxide | 40.00 | 2.5 | 100.0 | - |
| 2-Ethoxybenzoic Acid | 166.17 | - | - | ~85-95 |
Table 1: Representative quantitative data for the synthesis of 2-ethoxybenzoic acid.
Step 2: Synthesis of 2-Ethoxybenzoyl chloride from 2-Ethoxybenzoic Acid
This step involves the conversion of the carboxylic acid to its corresponding acyl chloride.
Materials:
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2-Ethoxybenzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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N,N-Dimethylformamide (DMF) (catalytic amount)
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Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
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In a flask equipped with a reflux condenser and a gas trap, suspend 2-ethoxybenzoic acid in an anhydrous solvent.
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Add a catalytic amount of DMF.
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Slowly add thionyl chloride or oxalyl chloride to the mixture.
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Heat the reaction mixture to reflux and maintain for a period until gas evolution ceases.
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Monitor the reaction completion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
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Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-ethoxybenzoyl chloride, which can be used in the next step without further purification.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |
| 2-Ethoxybenzoic Acid | 166.17 | 1.0 | 166.17 | - |
| Thionyl Chloride | 118.97 | 2.0 | 237.94 | - |
| 2-Ethoxybenzoyl chloride | 184.62 | - | - | >95 |
Table 2: Representative quantitative data for the synthesis of 2-ethoxybenzoyl chloride.
Step 3: Synthesis of Ethyl hydrogen octanedioate (Mono-ethyl suberate)
This procedure describes the selective mono-esterification of a dicarboxylic acid.
Materials:
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Octanedioic acid (Suberic acid)
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Ethanol
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Sulfuric acid (catalytic amount)
Procedure:
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Suspend octanedioic acid in an excess of ethanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux for a controlled period to favor mono-esterification.
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Monitor the reaction progress by analyzing the ratio of di-ester, mono-ester, and di-acid.
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Cool the reaction mixture and neutralize the catalyst with a base (e.g., sodium bicarbonate solution).
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Extract the product into an organic solvent.
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Purify the ethyl hydrogen octanedioate from unreacted diacid and the diethyl ester by chromatography or distillation.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |
| Octanedioic Acid | 174.20 | 1.0 | 174.20 | - |
| Ethanol | 46.07 | (excess) | - | - |
| Ethyl hydrogen octanedioate | 202.25 | - | - | Variable |
Table 3: Representative quantitative data for the synthesis of ethyl hydrogen octanedioate.
Step 4: Synthesis of Ethyl 7-chloroformylheptanoate
This step converts the mono-esterified dicarboxylic acid into its acid chloride.
Materials:
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Ethyl hydrogen octanedioate
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous solvent (e.g., dichloromethane)
Procedure:
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Dissolve ethyl hydrogen octanedioate in an anhydrous solvent.
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Slowly add thionyl chloride or oxalyl chloride at room temperature.
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Stir the reaction mixture at room temperature until gas evolution ceases.
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Remove the solvent and excess reagent under reduced pressure to yield ethyl 7-chloroformylheptanoate. This product is typically used immediately in the subsequent step.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |
| Ethyl hydrogen octanedioate | 202.25 | 1.0 | 202.25 | - |
| Thionyl Chloride | 118.97 | 1.2 | 142.76 | - |
| Ethyl 7-chloroformylheptanoate | 220.70 | - | - | >95 |
Table 4: Representative quantitative data for the synthesis of ethyl 7-chloroformylheptanoate.
Step 5: Friedel-Crafts Acylation to Synthesize Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate
This is the final convergent step to assemble the target molecule.
Materials:
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2-Ethoxybenzoyl chloride
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Ethoxybenzene
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Aluminum chloride (AlCl₃)
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Anhydrous solvent (e.g., dichloromethane or nitrobenzene)
Procedure:
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In a reaction vessel under an inert atmosphere, suspend anhydrous aluminum chloride in the chosen anhydrous solvent and cool in an ice bath.
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Slowly add a solution of 2-ethoxybenzoyl chloride in the same solvent to the aluminum chloride suspension to form the acylium ion complex.
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To this mixture, add ethoxybenzene dropwise, maintaining the low temperature.
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After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
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Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |
| 2-Ethoxybenzoyl chloride | 184.62 | 1.0 | 184.62 | - |
| Ethoxybenzene | 122.16 | 1.1 | 134.38 | - |
| Aluminum Chloride | 133.34 | 1.2 | 160.01 | - |
| Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate | 292.37 | - | - | Variable |
Table 5: Representative quantitative data for the Friedel-Crafts acylation.
III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a typical chemical synthesis experiment as described in the protocols above.
